molecular formula C9H6BrF3N2S B2530889 3-(5-Bromothien-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole CAS No. 683274-57-9

3-(5-Bromothien-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole

Cat. No. B2530889
CAS RN: 683274-57-9
M. Wt: 311.12
InChI Key: CWMFRUPCHXXCOD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C9H6BrF3N2S . It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The bromothienyl and trifluoromethyl groups are attached to this ring, contributing to its unique properties.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 311.12200 . Other physical and chemical properties such as melting point, boiling point, flash point, density, water solubility, index of refraction, and vapour pressure are not specified in the retrieved data .

Scientific Research Applications

Organic Electronics and Optoelectronics

Thiophene-based conjugated polymers, including those derived from 3-(5-bromothiophen-2-yl)-1-methyl-5-(trifluoromethyl)pyrazole, have garnered significant attention due to their exceptional optical and conductive properties. Researchers have designed novel strategies to create more efficient materials for electronic applications. Notably, nickel-catalyzed Kumada catalyst-transfer polycondensation and nickel-catalyzed deprotonative cross-coupling polycondensation are popular methods for synthesizing functionalized regioregular polythiophenes. These polymers exhibit fascinating properties such as high conductivity, liquid crystallinity, and chemosensitivity .

Functional Coatings

Thiophene-based polymers can serve as functional coatings due to their electrical conductivity and stability. Researchers investigate their application as antistatic coatings, corrosion inhibitors, or protective layers for various substrates.

Mechanism of Action

The mechanism of action of this compound is not specified in the retrieved data. The mechanism of action would depend on the specific application of the compound, such as its use in drug discovery or materials science.

properties

IUPAC Name

3-(5-bromothiophen-2-yl)-1-methyl-5-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3N2S/c1-15-7(9(11,12)13)4-5(14-15)6-2-3-8(10)16-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMFRUPCHXXCOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(S2)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Bromothien-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole

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